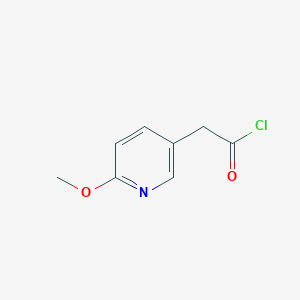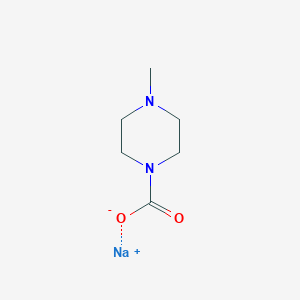
Sodium4-methylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium4-methylpiperazine-1-carboxylate is an organic compound belonging to the class of piperazine carboxylic acids. These compounds are characterized by a piperazine ring substituted by one or more carboxylic acid groups. The presence of the sodium ion makes it a salt form, which can influence its solubility and reactivity. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and versatility in chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium4-methylpiperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with a carboxylating agent in the presence of a sodium source. One common method is the reaction of 4-methylpiperazine with carbon dioxide in the presence of sodium hydroxide. This reaction can be carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of mechanochemical synthesis, which involves grinding the reactants together in the absence of solvents, has also been explored as a green chemistry approach .
化学反応の分析
Types of Reactions
Sodium4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives
科学的研究の応用
Sodium4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of sodium4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors, influencing neurotransmission and leading to potential therapeutic effects in neurological conditions .
類似化合物との比較
Similar Compounds
Piperazine: A parent compound with similar structural features but lacking the carboxylate group.
N-methylpiperazine: Similar structure with a methyl group attached to the nitrogen atom.
4-methylpiperazine: Similar structure but without the carboxylate group.
Uniqueness
Sodium4-methylpiperazine-1-carboxylate is unique due to the presence of both the sodium ion and the carboxylate group, which can influence its solubility, reactivity, and biological activity. This combination of features makes it a versatile compound in various applications, distinguishing it from other piperazine derivatives .
特性
分子式 |
C6H11N2NaO2 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC名 |
sodium;4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
SCZJKVRWLXBGLL-UHFFFAOYSA-M |
正規SMILES |
CN1CCN(CC1)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


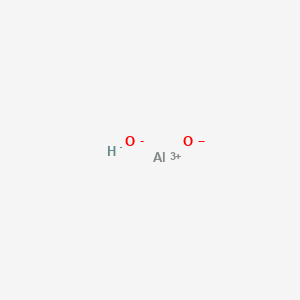
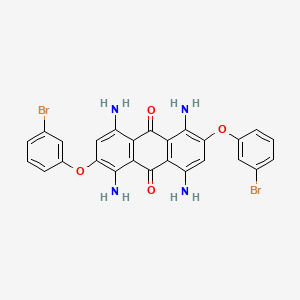
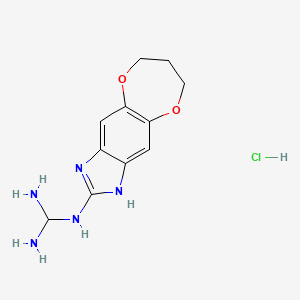
![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)
![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)
